molecular formula C17H18N6O3S B1228352 6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione

6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione

Cat. No. B1228352
M. Wt: 386.4 g/mol
InChI Key: HVKDRLNUGSOKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione is a member of triazoles.

Scientific Research Applications

Novel Synthesis Methods

  • A research study demonstrated an efficient synthesis of pyrimidine derivatives, including 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, using a reusable catalyst under microwave irradiation, showcasing the versatility of pyrimidine compounds in synthetic chemistry (Rahmani et al., 2018).

Derivative Synthesis and Antimicrobial Activity

  • Another study focused on synthesizing a series of 6-amino-1,3-dimethyluracil derivatives, examining their antimicrobial activities against various bacteria and fungi, highlighting the potential biomedical applications of these compounds (Al-Adhami & Al-Majidi, 2021).

Antiviral Evaluation

  • Research into the antiviral activities of similar pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A and Herpes simplex viruses was conducted, suggesting the relevance of these compounds in antiviral therapy (El-Etrawy & Abdel-Rahman, 2010).

Synthesis of Novel Pyrimidine Derivatives

  • Studies have been conducted on the synthesis of novel pyrimidine derivatives, like pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-5,6-diones, showing the chemical versatility and potential for creating diverse molecular structures (Mosselhi, 2002).

Green Synthesis Approaches

  • Research into environmentally friendly synthesis methods for related pyrimidine derivatives, like dihydrofuropyrido[2,3-d]pyrimidines, using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione demonstrates the movement towards sustainable chemistry practices (Ahadi et al., 2014).

Supramolecular Chemistry

  • The use of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies, as evidenced by studies on pyrimidine-2,4-(1H,3H)-dione functionality, reveals their potential in advanced materials science (Fonari et al., 2004).

properties

Product Name

6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H18N6O3S/c1-9-4-6-10(7-5-9)14-19-16(21-20-14)27-8-11(24)12-13(18)22(2)17(26)23(3)15(12)25/h4-7H,8,18H2,1-3H3,(H,19,20,21)

InChI Key

HVKDRLNUGSOKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=C(N(C(=O)N(C3=O)C)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione
Reactant of Route 3
6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione

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